molecular formula C21H34N2O4 B13704908 Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate

Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate

Katalognummer: B13704908
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: BYXOYAAWZSATGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31735705 is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31735705 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. For instance, the preparation of a triazolo ring compound methanesulfonate crystal form involves a series of reactions under controlled conditions to ensure the desired crystal form is obtained .

Industrial Production Methods

Industrial production of MFCD31735705 requires scalable and efficient methods. The preparation method mentioned above is simple and suitable for large-scale production, ensuring good solubility and stability of the compound . This makes it feasible for industrial applications where large quantities of the compound are needed.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD31735705 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in reactions involving MFCD31735705 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving MFCD31735705 depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.

Wissenschaftliche Forschungsanwendungen

MFCD31735705 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of MFCD31735705 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to MFCD31735705 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar reactivity and applications .

Uniqueness

What sets MFCD31735705 apart from similar compounds is its specific combination of stability, reactivity, and solubility. These properties make it particularly valuable for certain applications where other compounds may not perform as well.

Conclusion

MFCD31735705 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and industrial use. Understanding its preparation methods, chemical reactions, and mechanism of action can help unlock new possibilities for its use in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C21H34N2O4

Molekulargewicht

378.5 g/mol

IUPAC-Name

ethyl 3-[4-[methyl-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]amino]phenyl]propanoate

InChI

InChI=1S/C21H34N2O4/c1-7-26-19(24)14-11-17-9-12-18(13-10-17)22(5)15-8-16-23(6)20(25)27-21(2,3)4/h9-10,12-13H,7-8,11,14-16H2,1-6H3

InChI-Schlüssel

BYXOYAAWZSATGB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=CC=C(C=C1)N(C)CCCN(C)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.